molecular formula C8H5Cl2FO3 B1409091 3,5-Dichloro-4-fluoromandelic acid CAS No. 1806317-31-6

3,5-Dichloro-4-fluoromandelic acid

Cat. No.: B1409091
CAS No.: 1806317-31-6
M. Wt: 239.02 g/mol
InChI Key: VMXNXXKOFJHNDU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoromandelic acid (CAS: 1806317-31-6) is a halogenated derivative of mandelic acid, characterized by its molecular formula C₈H₅Cl₂FO₃ and molecular weight of 239.03 g/mol . The compound features a phenylacetic acid backbone substituted with chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and a hydroxyl group at position 2 (relative to the mandelic acid structure). It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of chiral ligands or bioactive molecules .

Properties

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXNXXKOFJHNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218119
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806317-31-6
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806317-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluoromandelic acid typically involves multi-step organic reactions. One common method includes the halogenation of mandelic acid derivatives. The process may involve:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring of mandelic acid.

    Oxidation: Conversion of intermediate compounds to the desired product under controlled conditions.

Industrial Production Methods: Industrial production of 3,5-Dichloro-4-fluoromandelic acid may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-fluoromandelic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Formation of reduced derivatives under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products: The reactions typically yield products with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

3,5-Dichloro-4-fluoromandelic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-fluoromandelic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, affecting gene expression.

Comparison with Similar Compounds

Positional Isomer: 3,5-Dichloro-2-fluoromandelic Acid

Key Structural Differences :

  • Substituent Position : The fluorine atom is located at position 2 instead of position 3.
  • Molecular Formula : Identical (C₈H₅Cl₂FO₃ ) but differs in spatial arrangement.
  • CAS Number : 1806280-24-9 (vs. 1806317-31-6 for the 4-fluoro isomer) .

Impact on Properties :

  • Reactivity : Positional differences influence electrophilic substitution patterns in synthetic applications.
Property 3,5-Dichloro-4-fluoromandelic Acid 3,5-Dichloro-2-fluoromandelic Acid
Molecular Formula C₈H₅Cl₂FO₃ C₈H₅Cl₂FO₃
Molecular Weight (g/mol) 239.03 239.03
CAS Number 1806317-31-6 1806280-24-9
Substituent Positions Cl (3,5), F (4) Cl (3,5), F (2)

Core Structure Analog: 3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid

Key Structural Differences :

  • Backbone : Benzoic acid (carboxylic acid directly attached to benzene) vs. mandelic acid (phenylacetic acid with a hydroxyl group).
  • Substituents : Chlorine (3,5), fluorine (4), and hydroxyl (2) positions mirror the mandelic acid derivative but lack the acetic acid side chain .

Impact on Properties :

  • Solubility : The benzoic acid derivative (CAS: 189283-53-2) likely has lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to mandelic acid analogs.
  • Applications : Used in agrochemical or material science research rather than chiral synthesis due to its rigid structure .
Property 3,5-Dichloro-4-fluoromandelic Acid 3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid
Core Structure Phenylacetic acid Benzoic acid
Molecular Formula C₈H₅Cl₂FO₃ C₇H₃Cl₂FO₃
CAS Number 1806317-31-6 189283-53-2
Key Applications Chiral synthesis, pharmaceuticals Agrochemicals, materials science

Functional Group Comparison: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Key Structural Differences :

  • Substituents : Caffeic acid has dihydroxy groups (positions 3,4) and an acrylic acid chain, unlike the chloro-fluoro substitution in the target compound .
  • Molecular Weight : Lower (180.16 g/mol) due to fewer halogens.

Impact on Properties :

  • Antioxidant Activity : Caffeic acid (CAS: 331-39-5) is a potent antioxidant, whereas halogenation in 3,5-dichloro-4-fluoromandelic acid prioritizes electrophilic reactivity over redox activity.
  • Applications : Caffeic acid is used in food, cosmetics, and pharmacology, contrasting with the synthetic focus of halogenated mandelic acids .
Property 3,5-Dichloro-4-fluoromandelic Acid Caffeic Acid
Functional Groups Cl, F, OH, COOH OH, COOH, C=C (acrylic acid)
Molecular Weight (g/mol) 239.03 180.16
Key Applications Synthetic intermediates Antioxidants, dietary supplements

Research Findings and Trends

  • Halogenation Effects : Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, making 3,5-dichloro-4-fluoromandelic acid valuable in drug design .
  • Isomer-Specific Reactivity : The 4-fluoro isomer demonstrates higher synthetic utility in asymmetric catalysis compared to the 2-fluoro variant due to favorable steric and electronic profiles .
  • Market Availability : Both 3,5-dichloro-4-fluoromandelic acid and its isomers are listed as discontinued in commercial catalogs, suggesting niche or specialized use .

Biological Activity

Overview

3,5-Dichloro-4-fluoromandelic acid is an organic compound with the molecular formula C8H5Cl2FO3. It is a derivative of mandelic acid, notable for its chlorine and fluorine substitutions on the aromatic ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of 3,5-Dichloro-4-fluoromandelic acid typically involves halogenation reactions, where chlorine and fluorine atoms are introduced to mandelic acid derivatives. The process may include:

  • Halogenation : Introduction of halogens to the aromatic ring.
  • Oxidation : Converting intermediates to the desired product under controlled conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, chromium trioxideControlled temperature
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous conditions
SubstitutionNucleophiles (amines, thiols)Varies by nucleophile

The biological activity of 3,5-Dichloro-4-fluoromandelic acid is believed to stem from its interactions with various molecular targets:

  • Enzymes : It may inhibit or activate certain enzymatic pathways.
  • Receptors : Binding to cellular receptors can influence signal transduction pathways.
  • DNA/RNA Interaction : Potential interactions with genetic material may affect gene expression.

Biological Activities

Research has indicated several potential biological activities associated with 3,5-Dichloro-4-fluoromandelic acid:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor growth in specific cancer cell lines.
  • Neuroprotective Effects : Some studies have explored its potential in protecting neuronal cells from oxidative stress.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of 3,5-Dichloro-4-fluoromandelic acid against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Anticancer Activity

In vitro studies have demonstrated that 3,5-Dichloro-4-fluoromandelic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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